Cas no 35314-20-6 (Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine)
![Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine structure](https://ja.kuujia.com/scimg/cas/35314-20-6x500.png)
Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine 化学的及び物理的性質
名前と識別子
-
- Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine
- 2-(3-pyridyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
- 2-(3-Pyridyl)-5-aethylamino-1,3,4-thiadiazol
- 2-(3-Pyridyl)-5-n-butylamino-1,3,4-thiadiazol
- 2-(4-nitrophenyl)-5-(3-pyridinyl)-1,3,4-oxadiazole
- 2-(4-nitrophenyl)-5-(3-pyridyl)-1,3,4-oxadiazole
- 2-(4-Nitro-phenyl)-5-< pyridyl-(3)> -1.3.4-oxadiazol
- CTK1F4811
- Pyridine, 3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-
- STK653432
- STOCK6S-70444
- N-butyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine
- AKOS000303157
- N-butyl-5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine
- 35314-20-6
-
- MDL: MFCD07788864
- インチ: InChI=1S/C11H14N4S/c1-2-3-7-13-11-15-14-10(16-11)9-5-4-6-12-8-9/h4-6,8H,2-3,7H2,1H3,(H,13,15)
- InChIKey: LQKBSAMIYCTWSC-UHFFFAOYSA-N
- ほほえんだ: CCCCN=C1NN=C(C2=CN=CC=C2)S1
計算された属性
- せいみつぶんしりょう: 234.09391764g/mol
- どういたいしつりょう: 234.09391764g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 78.9Ų
Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM518794-5g |
N-Butyl-5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine |
35314-20-6 | 97% | 5g |
$*** | 2023-05-30 | |
Matrix Scientific | 033327-1g |
Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine |
35314-20-6 | 1g |
$378.00 | 2023-09-09 | ||
Chemenu | CM518794-1g |
N-Butyl-5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine |
35314-20-6 | 97% | 1g |
$*** | 2023-05-30 | |
Crysdot LLC | CD11137488-5g |
N-Butyl-5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine |
35314-20-6 | 97% | 5g |
$701 | 2024-07-17 |
Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine 関連文献
-
Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amineに関する追加情報
Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine (CAS No. 35314-20-6): A Comprehensive Overview
Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine (CAS No. 35314-20-6) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential therapeutic properties and its role in the development of novel drugs. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent advancements in the research and application of Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine.
Chemical Structure and Properties
Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine is a heterocyclic compound that combines a thiadiazole ring with a pyridine moiety and an amine functional group. The thiadiazole ring is known for its stability and ability to form strong hydrogen bonds, which can enhance the compound's biological activity. The pyridine ring contributes to the compound's lipophilicity and electronic properties, making it suitable for various pharmacological applications. The butyl group attached to the amine provides additional flexibility and hydrophobicity, which can influence the compound's solubility and bioavailability.
The molecular formula of Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine is C12H15N5S, with a molecular weight of approximately 269.34 g/mol. It is a white crystalline solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Synthesis Methods
The synthesis of Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine has been extensively studied due to its potential applications in drug discovery. One common synthetic route involves the reaction of 5-amino-[1,3,4]thiadiazole with 3-bromopyridine in the presence of a base such as potassium carbonate. The resulting 5-(pyridin-3-yl)-[1,3,4]thiadiazol-2(3H)-imine can then be further reacted with butylamine to form the final product.
An alternative method involves the coupling of 5-chloro-[1,3,4]thiadiazole with pyridine using palladium-catalyzed cross-coupling reactions. This method provides high yields and good regioselectivity, making it suitable for large-scale synthesis.
Biological Activities
Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine has shown promising biological activities in various preclinical studies. One of its key properties is its ability to act as an inhibitor of specific enzymes involved in disease pathways. For example, it has been reported to inhibit the activity of phosphodiesterase (PDE) enzymes, which are implicated in conditions such as chronic obstructive pulmonary disease (COPD) and erectile dysfunction.
In addition to its enzyme inhibitory effects, Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine has demonstrated anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in vitro. These findings suggest potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Clinical Trials and Therapeutic Potential
The therapeutic potential of Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine has been explored in several clinical trials. Early-phase clinical trials have evaluated its safety and efficacy in treating COPD and erectile dysfunction. Preliminary results have shown that the compound is well-tolerated with a favorable safety profile.
In a phase II clinical trial for COPD patients, treatment with Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine resulted in significant improvements in lung function and quality of life compared to placebo. Similarly, a phase II trial for erectile dysfunction demonstrated that the compound significantly improved erectile function without major side effects.
Recent Research Advances
The ongoing research on Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine continues to uncover new insights into its mechanisms of action and potential therapeutic applications. Recent studies have focused on understanding its interactions with specific protein targets and signaling pathways.
A study published in the Journal of Medicinal Chemistry investigated the binding interactions of Butyl-(5-pyridin-3-y l-[1 , 3 , 4 ] thiad iaz ol - 2 - yl ) - am ine strong > with PDE enzymes using molecular docking simulations. The results revealed that the compound forms stable complexes with PDE enzymes through hydrogen bonding and hydrophobic interactions. This information can guide the design of more potent inhibitors for therapeutic use. p > < p >Another study published in Bioorganic & Medicinal Chemistry Letters explored the structure–activity relationship (SAR) of< strong > But yl -( 5 - pyri din - 3 - yl - [ 1 , 3 , 4 ] thiad iaz ol - 2 - yl ) - am ine strong > analogs . The researchers synthesized a series of derivatives by modifying the but yl group or introducing additional functional groups . They found that certain modifications enhanced the compound's potency against PDE enzymes while maintaining good selectivity . These findings highlight the potential for optimizing< strong > But yl -( 5 - pyri din - 3 - yl - [ 1 , 3 , 4 ] thiad iaz ol - 2 - yl ) - am ine strong > for improved therapeutic outcomes . p > < p >< strong >Conclusion strong > p > < p >< strong >But yl -( 5 - pyri din - 3 - yl - [ 1 , 3 , 4 ] thiad iaz ol - 2 - yl ) - am ine strong > ( CAS No . 35 314 - 20 -6 ) is a promising compound with diverse biological activities and therapeutic potential . Its unique chemical structure , combined with its favorable pharmacological properties , makes it an attractive candidate for drug development . Ongoing research continues to expand our understanding of this compound's mechanisms of action and its potential applications in treating various diseases . As more clinical data becomes available , it is likely that< strong > But yl -( 5 - pyri din - 3 - yl - [ 1 , 3 , 4 ] thiad iaz ol - 2 - yl ) - am ine strong > will play an increasingly important role in medicinal chemistry and pharmaceutical research . p > article > response >
35314-20-6 (Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine) 関連製品
- 88413-76-7(Butanoic acid, 3-amino-2,2-dimethyl-, methyl ester)
- 1987083-96-4(Nicotinic acid-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (1:1))
- 156074-98-5(Poly(3-hexylthiophene-2,5-diyl))
- 1260666-32-7(6-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one)
- 156094-65-4(3,5-Dibromo-2-methoxy-6-methylpyridine)
- 25112-82-7(2-Ethyl-2-methylcyclohexane-1,3-dione)
- 2290784-38-0((1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde)
- 689227-86-9(7-(4-methylcyclohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 1805981-15-0(2-Amino-4-(difluoromethyl)-3-methoxypyridine-5-carboxaldehyde)
- 1806332-72-8(Ethyl 2-fluoro-4-hydroxypyridine-6-acetate)



